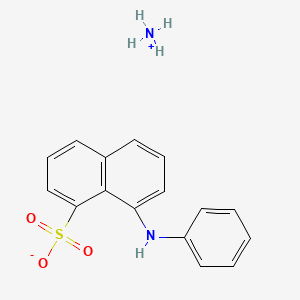

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Cat. No. B1330188

Key on ui cas rn:

28836-03-5

M. Wt: 316.4 g/mol

InChI Key: IPBNQYLKHUNLQE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04528076

Procedure details

A process for the production of bis-(5,5')-8- Anilino -1-naphthalene Sulfonate using an electrochemical cell, consisting of a container (a beaker), a carbon cloth anode, and a metal cathode. The electrochemical cell is charged with ingredients in accord with the following proportions--2.136 g (6.71 mmol) of 8- anilino - 1- naphthalene sulfonic acid ammonium salt dissolved in 100 mL of 0.1 M aqueous sodium perchlorate. As the solution is stirred (A stirring mechanism is used such as a magnetic stirring bar with the container (beaker) supported on a combination heat plate and magnetic drive stirrer), the D.C. power supply voltage is increased until current begins to flow between the electrodes. This solution is electrolyzed for approximately two hours through which time periodic samples are removed and monitored by Hplc (high performance liquid chromatography) until the amount of product reaches a maximum. Thereafter, the solvent is removed and the residue dissolved in a minimal amount of methanol and chromatographed on a short column of neutral alumina using methanol as the eluent. The solvent is removed and the residue dissolved in a minimum amount of water. Excess barium acetate is added to precipitate bis-Ans as barium salt that is collected and dissolved in water. An excess of potassium sulfate is added to convert the barium salt to dipotassium salt. This salt is recrystallized to give 0.686 g (1.01 mmol) of bis - (5,5') - 8 - anilino - 1 - naphthalene sulfonic acid dipotassium salt corresponding to substantially a thirty percent product yield.

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

(5,5')-8- Anilino -1-naphthalene Sulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

8- anilino - 1- naphthalene sulfonic acid ammonium salt

Quantity

6.71 mmol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH4+:1].[NH:2]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[C:17]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:16][CH:15]=[CH:14]2)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>Cl([O-])(=O)(=O)=O.[Na+]>[CH:8]1[CH:3]=[CH:4][C:5]([NH:1][C:9]2[CH:10]=[CH:11][C:12]([C:12]3[CH:11]=[CH:10][C:9]([NH:2][C:3]4[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=4)=[C:18]4[C:13]=3[CH:14]=[CH:15][CH:16]=[C:17]4[S:19]([OH:22])(=[O:20])=[O:21])=[C:13]3[CH:14]=[CH:15][CH:16]=[C:17]([S:19]([OH:22])(=[O:20])=[O:21])[C:18]=23)=[CH:6][CH:7]=1 |f:0.1,2.3|

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

(5,5')-8- Anilino -1-naphthalene Sulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

8- anilino - 1- naphthalene sulfonic acid ammonium salt

|

|

Quantity

|

6.71 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].N(C1=CC=CC=C1)C=1C=CC=C2C=CC=C(C12)S(=O)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl(=O)(=O)(=O)[O-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

As the solution is stirred (A stirring mechanism

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is used such as a magnetic stirring bar with the container (beaker)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat plate and magnetic drive stirrer), the D.C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

power supply voltage is increased

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the solvent is removed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in a minimal amount of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on a short column of neutral alumina

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in a minimum amount of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Excess barium acetate is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate bis-Ans as barium salt that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An excess of potassium sulfate is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This salt is recrystallized

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.01 mmol | |

| AMOUNT: MASS | 0.686 g | |

| YIELD: CALCULATEDPERCENTYIELD | 30.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |